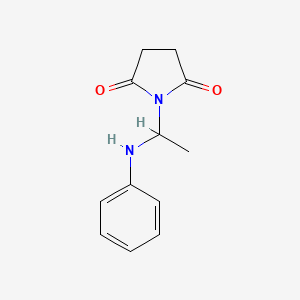

1-(1-Anilinoethyl)pyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-anilinoethyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9(13-10-5-3-2-4-6-10)14-11(15)7-8-12(14)16/h2-6,9,13H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQJPWYISGDXQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(NC1=CC=CC=C1)N2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1 Anilinoethyl Pyrrolidine 2,5 Dione and Analogous N Substituted Pyrrolidine 2,5 Diones

Direct Synthesis Approaches

Direct synthesis strategies are the most common methods for preparing N-substituted pyrrolidine-2,5-diones. These methods primarily involve the reaction between a primary amine and either succinic acid or succinic anhydride (B1165640).

Condensation Reactions with Succinic Acid or Anhydride and Amine Precursors

The cornerstone of succinimide (B58015) synthesis is the reaction between succinic anhydride (or succinic acid) and a primary amine. The amine's nucleophilic attack on one of the carbonyl carbons of the anhydride leads to the opening of the ring and the formation of an N-substituted succinamic acid. Subsequent removal of a water molecule (dehydration) results in the closure of the five-membered imide ring. mdpi.combeilstein-archives.org

The simplest method for inducing the cyclodehydration of the succinamic acid intermediate is through the application of heat. mdpi.com This process, known as thermal imidization, often involves heating the reactants, either neat or in a high-boiling solvent, to temperatures typically around 120°C or higher. beilstein-archives.orgbeilstein-journals.org While straightforward, this method can sometimes lead to the formation of side products, especially with thermally sensitive substrates. beilstein-archives.org The reaction of succinic acid with an amine at high temperatures, often with the continuous removal of water, is a classic approach. beilstein-journals.orgchemicalbook.comprepchem.com For instance, heating succinic acid and aqueous ammonia (B1221849) can produce succinimide, although by-products may form, reducing the purity and yield. google.com

Table 1: Examples of Conventional Thermal Synthesis of N-Substituted Succinimides

| Amine | Conditions | Yield | Reference |

|---|---|---|---|

| Aniline (B41778) | Succinic anhydride, heat | Moderate | nih.gov |

| Various Amines | Succinic anhydride, 120°C | Not specified | mdpi.combeilstein-archives.org |

| Aqueous Ammonia | Succinic acid, heat to 275-289°C | 82-83% | chemicalbook.com |

| Aniline | Succinic acid, water, 280°C, 30 min | High | researchgate.net |

To improve reaction efficiency and mildness, various catalysts have been employed. Lewis acids are effective in promoting the cyclization step. ijcps.orgorganic-chemistry.org For example, a combination of zinc and acetic acid has been used for a one-pot synthesis of 1-(4-substitutedphenyl)pyrrolidine-2,5-diones from succinic anhydride and various amines, providing high yields under mild conditions. ijcps.org In this method, the reaction between the amine and succinic anhydride in acetic acid forms the succinamic acid intermediate, and the subsequent addition of zinc powder facilitates the cyclization. ijcps.org Other Lewis acids, such as tantalum pentachloride (TaCl5) supported on silica (B1680970) gel, have been used under microwave irradiation to prepare imides from anhydrides in a solvent-free procedure. organic-chemistry.org Catalytic amounts of Dawson-type heteropolyacid (H6P2W18O62) have also been shown to be effective in the synthesis of N-sulfonyl pyrrolidine-2,5-diones from sulfamides and succinic anhydride. tandfonline.com

Table 2: Catalyst-Assisted Synthesis of N-Substituted Succinimides

| Amine/Precursor | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aromatic/Aliphatic Amines | Zinc, Acetic Acid | 55°C, 1.5 h | High | ijcps.org |

| Sulfamides | H6P2W18O62 | Acetonitrile, reflux | Good | tandfonline.com |

| Various Amines | TaCl5-silica gel | Microwave, solvent-free | Not specified | organic-chemistry.org |

| N-(organothio)succinimides | Lewis Acid (e.g., AlCl3) | Ionic liquid/water | Not specified | nih.gov |

Chemical dehydrating agents are widely used to facilitate the cyclization of the intermediate N-substituted succinamic acid at lower temperatures than conventional thermal methods. researchgate.net A common and traditional reagent for this purpose is acetic anhydride, often used with sodium acetate. ijcps.org However, the use of excess acetic anhydride can be a drawback, and it may cause unwanted side reactions like acetylation with certain functional groups. ijcps.orgbeilstein-archives.org Other reagents such as acetyl chloride and cyanuric chloride have also been utilized. ijcps.orgresearchgate.net

Polyphosphate ester (PPE) has emerged as a mild and effective reagent for cyclodehydration reactions, even for substrates containing sensitive groups like phenols. mdpi.combeilstein-archives.org The reaction can be performed as a one-pot synthesis where the amine and succinic anhydride are first reacted in a solvent like chloroform, followed by the addition of PPE to induce cyclization. mdpi.combeilstein-archives.org This method avoids the harsh conditions or side reactions associated with other dehydrating agents. beilstein-archives.org Another novel system, ammonium (B1175870) persulfate (APS) in dimethyl sulfoxide (B87167) (DMSO), has been developed as an efficient dehydrating reagent system for the one-pot synthesis of various cyclic imides from primary amines and cyclic anhydrides. beilstein-journals.org

Table 3: Dehydrating Agent-Mediated Synthesis of N-Substituted Succinimides

| Precursor | Dehydrating Agent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Succinamic acids | Acetic Anhydride/Sodium Acetate | Heat | Effective cyclization | ijcps.org |

| Succinamic acids | Polyphosphate Ester (PPE) | Chloroform, reflux | High yields, mild conditions | mdpi.combeilstein-archives.org |

| Primary amines + Anhydrides | Ammonium Persulfate (APS)/DMSO | Heat | High yields, one-pot | beilstein-journals.org |

Advanced Synthetic Strategies

Reflecting the broader trends in chemical synthesis, advanced strategies for preparing succinimides focus on improving efficiency, reducing environmental impact, and simplifying procedures.

Green chemistry principles have been successfully applied to the synthesis of N-substituted succinimides. A notable example is the use of hot water as a solvent, which eliminates the need for organic solvents and catalysts. researchgate.netresearchgate.net Stirring succinic acid and a primary amine in water at 100°C can produce a wide variety of N-substituted succinimides in high yields. researchgate.net This method is exceptionally simple and environmentally benign, with studies suggesting the reaction proceeds directly from the acid and amine without forming succinic anhydride as an intermediate in the aqueous medium. researchgate.net

Microwave-assisted organic synthesis (MAOS) offers a significant advantage by drastically reducing reaction times from hours to minutes. nih.gov The solvent-free, microwave-assisted synthesis of N-phenylsuccinimide from aniline and succinic anhydride, for instance, can be completed in just four minutes in a domestic microwave oven, yielding a moderately good amount of the product. nih.gov This technique is not only fast but also energy-efficient. nih.gov Microwave irradiation has also been applied in multi-step, one-pot syntheses, such as the preparation of the radiolabeling agent N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB), where each step is completed within minutes. nih.gov

Ionic liquids have also been explored as alternative reaction media for these syntheses. beilstein-journals.orgresearchgate.net Furthermore, some ionic liquids, particularly those based on the succinimide anion, can act as catalysts themselves in the aminolysis of polyesters like poly(butylene succinate) to yield N-substituted succinimides. nih.gov

Table 4: Green Synthetic Approaches to N-Substituted Succinimides

| Method | Reactants | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Hot Water Synthesis | Succinic acid + Primary amines | Water, 100°C | Catalyst- and organic solvent-free | researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Aniline + Succinic anhydride | Domestic microwave, 4 min | Rapid, solvent-free | nih.gov |

| Catalytic Aminolysis | Poly(butylene succinate) + Amines | Succinimide anion-based ionic liquid, 130°C | Upcycling of plastic waste | nih.gov |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecular architectures, including pyrrolidine (B122466) derivatives, in a single synthetic operation. researchgate.net These reactions are particularly advantageous as they allow for the rapid generation of molecular diversity from simple starting materials.

One notable MCR approach for the synthesis of substituted pyrrolidines involves the [3+2] cycloaddition reaction. For instance, the one-pot, three-component reaction between an aldehyde, an amino acid ester, and a chalcone (B49325) can yield highly substituted pyrrolidine-2-carboxylates. tandfonline.com This process typically begins with the formation of a Schiff base from the aldehyde and amino acid ester, which then undergoes a Michael addition with the chalcone, initiated by a catalyst such as iodine. tandfonline.com

Another versatile MCR is the Ugi four-component reaction (U-4CR), which can be adapted to produce complex heterocyclic systems. While direct synthesis of 1-(1-anilinoethyl)pyrrolidine-2,5-dione via a standard Ugi reaction is not explicitly documented, the principles of MCRs can be applied to construct similar N-substituted systems. For example, variations of the Ugi reaction have been used to synthesize dibenzo-1,5-diazocine-2,6-dione derivatives from anthranilic acid, an isocyanide, and a carbonyl component, showcasing the power of MCRs in creating diverse heterocyclic structures. researchgate.net

The synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has been accomplished through eco-friendly MCRs involving aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate (B1228247) or sodium diethyl oxalacetate. beilstein-journals.org Furthermore, three-component reactions of acylpyruvic or aroylpyruvic acid esters with aromatic aldehydes and amines can introduce acyl or aroyl groups at the 4-position of the resulting 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. beilstein-journals.org These examples highlight the potential of MCRs to generate a wide range of substituted pyrrolidinone cores that could be further elaborated to the desired products.

A summary of representative multicomponent reactions for the synthesis of pyrrolidine derivatives is presented in the table below.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| [3+2] Cycloaddition | Aldehydes, Amino acid esters, Chalcones | K2CO3, I2 | Pyrrolidine-2-carboxylates | tandfonline.com |

| [3+2] Cycloaddition | Isatin, Glycine methyl ester chloride, (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Et3N, Acetonitrile, Reflux | Rhodanine-substituted spirooxindole pyrrolidines | tandfonline.com |

| Ugi-type Reaction | Amines, Aldehydes, Sodium diethyl oxaloacetate | Ethanol, Reflux | Dioxopyrrolidines | tandfonline.com |

| Three-component | Aromatic aldehydes, Amines, Dialkyl acetylenedicarboxylate | Eco-friendly conditions | Polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | beilstein-journals.org |

| Three-component | Acyl/Aroylpyruvic acid esters, Aromatic aldehydes, Amines | Not specified | 4-Acyl/Aroyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | beilstein-journals.org |

Synthesis via Functional Group Interconversions on the Pyrrolidine-2,5-dione Core

An alternative and widely employed strategy for the synthesis of N-substituted pyrrolidine-2,5-diones involves the modification of a pre-synthesized succinimide ring. This approach allows for the introduction of a diverse range of substituents onto the nitrogen atom.

N-Alkylation and N-Arylation Strategies

Direct N-alkylation of pyrrolidine-2,5-dione (succinimide) is a common method for introducing alkyl substituents. This can be achieved by reacting succinimide with an appropriate alkyl halide in the presence of a base. For example, N-alkylation of pyrrolidine with allyl bromide in the presence of potassium carbonate has been shown to proceed smoothly. nih.gov Similarly, ruthenium- and iron-based catalysts have been utilized for the N-alkylation of α-amino acids, which can be seen as precursors to certain pyrrolidine derivatives, using alcohols as alkylating agents in a waste-free manner. researchgate.net

N-arylation of the pyrrolidine-2,5-dione core can be accomplished using palladium-catalyzed cross-coupling reactions. For instance, the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides leads to the formation of N-aryl-2-allyl pyrrolidines. nih.gov Tandem N-arylation/carboamination reactions have also been developed for the synthesis of N-aryl-2-benzyl pyrrolidines from γ-amino alkenes and two different aryl bromides. nih.gov A one-pot synthesis involving deprotonation of N-Boc-pyrrolidine, transmetalation with zinc chloride, and subsequent Negishi coupling with aryl bromides provides a route to enantiomerically enriched 2-arylpyrrolidines. organic-chemistry.orgyork.ac.uk

The table below summarizes selected N-alkylation and N-arylation methods for pyrrolidine and its derivatives.

| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |

| N-Alkylation | Pyrrolidine | Allyl bromide | K2CO3, Acetonitrile, Reflux | N-Allylpyrrolidine | nih.gov |

| N-Alkylation | α-Amino acids | Alcohols | Ruthenium/Iron-based catalysts | N-Alkylated heterocycles | researchgate.net |

| N-Arylation | γ-(N-Arylamino)alkenes | Vinyl bromides | Palladium catalyst | N-Aryl-2-allyl pyrrolidines | nih.gov |

| N-Arylation | γ-Amino alkenes | Aryl bromides | Palladium catalyst, Phosphine ligand | N-Aryl-2-benzyl pyrrolidines | nih.gov |

| N-Arylation | N-Boc-pyrrolidine | Aryl bromides | s-BuLi/(-)-sparteine, ZnCl2, Pd(OAc)2/tBu3P-HBF4 | 2-Aryl-N-Boc-pyrrolidines | organic-chemistry.orgyork.ac.uk |

Derivatization from Pre-synthesized N-Substituted Pyrrolidine-2,5-dione Intermediates

The synthesis of this compound can be envisioned through the derivatization of a pre-synthesized N-substituted pyrrolidine-2,5-dione intermediate. A plausible route involves the initial synthesis of an N-substituted maleimide (B117702), which is a pyrrolidine-2,5-dione with a double bond in the ring. The synthesis of N-substituted maleimides can be achieved by reacting maleic anhydride with a primary amine, followed by cyclization. researchgate.net

For instance, the reaction of maleic anhydride with aromatic amines leads to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which can then be cyclized using a dehydrating agent like thionyl chloride to yield 3-chloro-N-aryl pyrrolidine-2,5-diones. researchgate.net Another approach involves the Michael addition of ketones to N-substituted maleimides, which has been used to synthesize various pyrrolidine-2,5-dione derivatives. ebi.ac.uknih.gov

A specific example that provides a potential pathway is the synthesis of 1-(2-aminoethyl)pyrrolidine-2,5-dione (B1524253) from the reaction of succinic anhydride with ethylenediamine. researchgate.net This intermediate, containing a primary amino group, can then be further functionalized. For the target compound, a similar strategy could be employed starting with a different diamine or by modifying an intermediate with a suitable electrophile.

The synthesis of 1-(3-chlorophenyl)-pyrrolidine-2,5-dione has been reported starting from succinic acid and m-chloroaniline. ijapbc.com This N-aryl succinimide can then undergo further reactions. For example, condensation with p-hydroxybenzaldehyde has been demonstrated. ijapbc.com This highlights the potential for further functionalization of the pyrrolidine-2,5-dione ring itself, in addition to modifications at the nitrogen substituent.

Reaction Mechanisms and Chemical Transformations of 1 1 Anilinoethyl Pyrrolidine 2,5 Dione

Imide Ring Opening Reactions

The pyrrolidine-2,5-dione (succinimide) ring is an electrophilic structure that can be opened by various nucleophiles. This reactivity is a cornerstone of the chemical transformations of N-substituted succinimides.

Nucleophilic Attack by Nitrogen-Containing Species (e.g., Hydrazine (B178648), Hydroxylamine)

Strong nitrogen-based nucleophiles, such as hydrazine and hydroxylamine (B1172632), are known to react with cyclic imides, leading to the cleavage of one of the amide bonds and the formation of ring-opened products. wikipedia.org

In the case of 1-(1-anilinoethyl)pyrrolidine-2,5-dione, treatment with hydrazine hydrate (B1144303) would be expected to yield a hydrazide derivative. The reaction proceeds via nucleophilic acyl substitution, where the hydrazine attacks one of the carbonyl carbons of the succinimide (B58015) ring. This is followed by proton transfer and ring opening to furnish the corresponding N-substituted succinamic acid hydrazide. The key intermediates in the reaction of 4-hydrazinylquinolin-2(1H)-ones, which also contain a hydrazine moiety, involve nucleophilic substitution and dimerization. mdpi.com

Similarly, hydroxylamine can open the succinimide ring. mdpi.com The reaction of N-substituted succinimides with an aqueous solution of hydroxylamine typically results in the formation of N-hydroxybutaneamide derivatives. mdpi.combeilstein-archives.org This transformation is contingent on the pKa of the initial amine used for the imide synthesis being lower than the pKa of hydroxylamine. mdpi.com The reaction is generally carried out in a water-based medium, which simplifies the isolation and purification of the resulting hydroxamic acid. mdpi.com

Table 1: Expected Products from Nucleophilic Ring Opening

| Reactant | Nucleophile | Expected Product |

|---|---|---|

| This compound | Hydrazine | 4-oxo-4-(2-(1-phenylhydrazinyl)ethyl)butanoic acid |

Hydrolytic Ring Opening (e.g., Formation of Succinamic Acids)

The succinimide ring can undergo hydrolysis under both acidic and basic conditions, although it is generally more resistant to hydrolysis than acid anhydrides. wikipedia.org Under alkaline conditions, such as in the presence of potassium hydroxide, the ring is opened to form a succinamate, which is the salt of a succinamic acid. wikipedia.orgacs.org Acid-catalyzed hydrolysis also leads to the corresponding succinamic acid derivative.

For this compound, hydrolysis would cleave one of the carbonyl-nitrogen bonds, resulting in the formation of N-(1-(1-anilinoethyl))succinamic acid. This reaction is a common pathway for the degradation of succinimide-containing compounds in aqueous environments. acs.org

Reactions at the N-Substituent: The 1-(1-Anilinoethyl) Moiety

The reactivity of the 1-(1-anilinoethyl) group offers further avenues for chemical modification, focusing on the anilino nitrogen and the phenyl ring.

Reactions at the Ethylidene Carbon (if applicable, or related derivatives)

Direct reactions at the ethylidene carbon of the 1-(1-anilinoethyl) moiety are less common. However, the potential for reactions involving this position could arise in derivatives or under specific catalytic conditions. For instance, if a related derivative were an N-vinyl compound, it could undergo addition reactions.

Electrophilic Aromatic Substitution on the Anilino Phenyl Ring

The anilino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (SEAr) reactions. chemistrysteps.com The lone pair of electrons on the nitrogen atom increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. wikipedia.orgmasterorganicchemistry.com

Therefore, the phenyl ring of the anilino moiety in this compound is expected to readily undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. These reactions would predominantly yield ortho- and para-substituted products. For example, bromination using a mild electrophilic bromine source like N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid would likely result in the formation of the para-bromo derivative. youtube.com

It is important to note that under strongly acidic conditions, such as those used for nitration (a mixture of nitric acid and sulfuric acid), the anilino nitrogen can be protonated to form an anilinium ion. chemistrysteps.com This protonated group is strongly deactivating and a meta-director, which would alter the regioselectivity of the substitution. chemistrysteps.com

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Expected Major Product(s) |

|---|---|---|

| Bromination | Br⁺ | 1-(1-(4-Bromoanilino)ethyl)pyrrolidine-2,5-dione |

| Nitration (mild conditions) | NO₂⁺ | 1-(1-(4-Nitroanilino)ethyl)pyrrolidine-2,5-dione |

Radical Reactions and Photochemical Transformations

The pyrrolidine-2,5-dione ring system is an integral part of various radical and photochemical reactions. These transformations often leverage the stability of the succinimidyl radical or the photo-reactivity of the dicarbonyl system.

Radical Reactions:

The succinimide moiety is notably involved in radical reactions, most famously through its halogenated derivatives like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS). These reagents serve as excellent sources of halogen radicals under thermal or photochemical initiation and are widely used in organic synthesis. NIS, for instance, can be used for various electrophilic iodinations and as a source of iodine in radical reactions. organic-chemistry.org

Furthermore, the generation of sulfur radicals from N-thiosuccinimides has been utilized in N-heterocyclic carbene (NHC)-catalyzed thioesterification of aldehydes. researchgate.net This process involves a single electron transfer mechanism, highlighting the capacity of the succinimide derivative to participate in electron transfer processes to form radical species.

Some succinimide derivatives have also been investigated for their antioxidant properties, where they act as free radical scavengers. mdpi.comnih.gov This activity underscores the interaction of the succinimide structure with radical species. For example, certain synthesized succinimide derivatives have shown significant scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals. nih.gov

Photochemical Transformations:

The photochemical behavior of succinimides is an area of active research. Visible light has been successfully employed to promote the synthesis of functionalized succinimides. rsc.org One notable example is the visible-light-induced radical annulation of 1,6-enynes with aryl sulfonyl bromides to produce sulfonylated and brominated succinimide derivatives. acs.org In these reactions, a plausible mechanism involves the photocatalytic cleavage of a reagent to generate a radical (e.g., a sulfonyl radical), which then initiates a cascade cyclization to form the succinimide ring. rsc.org Such reactions are often efficient, stereoselective, and can be performed under mild, metal-free conditions. rsc.orgacs.org

Photochemical rearrangements have also been observed in succinimide-substituted carbohydrate derivatives, indicating that the succinimide ring can be directly involved in photo-induced transformations. researchgate.net Moreover, the structurally related maleimides are well-known to undergo [2+2] photocycloaddition reactions, which suggests that the dione (B5365651) system within the five-membered ring is a chromophore susceptible to photochemical excitation and subsequent reactions. ucl.ac.uk

The table below summarizes the types of radical and photochemical reactions involving the general succinimide scaffold.

Table 1: Radical and Photochemical Reactions of Pyrrolidine-2,5-dione Derivatives

| Reaction Type | Reactants | Reagents/Conditions | Products | Reference(s) |

| Radical Halogenation | Alkenes, Alkanes | N-Halosuccinimide (e.g., NIS), Light/Heat | Halogenated organic compounds | organic-chemistry.org |

| Radical Annulation | 1,6-Enynes, Aryl Sulfonyl Bromide | Visible Light | Sulfonated/Brominated Succinimides | acs.org |

| Radical Cascade Iodo-sulfonylation | Aza-1,6-enynes, Sulfonyliodides | Visible Light, PEG-400 | Di-functionalized Succinimides | rsc.org |

| Thiolation (Radical generation) | Aldehydes, N-Thiosuccinimides | N-Heterocyclic Carbene (NHC) catalyst | Thioesters | researchgate.net |

| Free Radical Scavenging | Succinimide derivatives, DPPH radical | Assay conditions | Scavenged radical species | nih.gov |

| Photochemical Rearrangement | Succinimide-substituted anhydropyranose | UV irradiation | Rearranged isomers | researchgate.net |

Structural Analysis and Spectroscopic Characterization Methods

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a suite of one-dimensional and two-dimensional experiments, the precise connectivity and spatial relationships of atoms can be mapped.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For 1-(1-Anilinoethyl)pyrrolidine-2,5-dione, distinct signals are expected for the pyrrolidine-2,5-dione ring, the ethyl linker, and the aniline (B41778) moiety.

Pyrrolidine-2,5-dione Protons: The four protons on the succinimide (B58015) ring (positions 3 and 4) are chemically equivalent due to rapid conformational flexing or symmetry. They are expected to appear as a sharp singlet in the region of δ 2.5-2.8 ppm. In some derivatives, these can also present as a more complex AA'BB' multiplet. researchgate.net

Ethyl Group Protons: The ethyl bridge consists of a methine (CH) and a methyl (CH₃) group. The methine proton, being attached to a carbon bearing two nitrogen atoms, would be expected to appear as a quartet downfield. The three protons of the methyl group would appear as a doublet, coupled to the methine proton with a typical coupling constant (J) of approximately 7 Hz.

Aniline Protons: The aromatic protons on the phenyl ring typically appear in the δ 6.6-7.4 ppm range. The exact chemical shifts and splitting patterns depend on the electronic environment, with protons ortho and para to the amino group generally appearing more upfield than the meta protons. The N-H proton of the secondary amine is expected to show a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling |

| Pyrrolidine-2,5-dione CH₂-CH₂ | 2.7 | Singlet (s) | - |

| Ethyl -CH- | 4.5 - 5.0 | Quartet (q) | J ≈ 7 Hz |

| Ethyl -CH₃ | 1.5 - 1.7 | Doublet (d) | J ≈ 7 Hz |

| Aniline N-H | Variable | Broad Singlet (br s) | - |

| Aniline Ar-H (ortho, para) | 6.6 - 6.9 | Multiplet (m) | - |

| Aniline Ar-H (meta) | 7.1 - 7.3 | Multiplet (m) | - |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., alkyl, aromatic, carbonyl).

Carbonyl Carbons: The two equivalent carbonyl carbons of the succinimide ring are expected to be the most downfield signals, typically appearing around δ 170-178 ppm. researchgate.netrsc.org

Aromatic Carbons: The six carbons of the aniline ring will appear in the aromatic region (δ 115-150 ppm). The carbon atom directly attached to the nitrogen (ipso-carbon) would be found at the downfield end of this range, while carbons ortho and para to the nitrogen would be more shielded (upfield). rsc.org

Aliphatic Carbons: The methylene (B1212753) carbons of the pyrrolidine-2,5-dione ring are expected around δ 30-35 ppm. rsc.org The carbons of the ethyl linker (-CH- and -CH₃) would appear further upfield in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyrrolidine-2,5-dione C=O | 170 - 178 |

| Aniline C-ipso (C-N) | 145 - 148 |

| Aniline C-ortho, C-para | 115 - 122 |

| Aniline C-meta | ~129 |

| Ethyl -CH- | 50 - 60 |

| Pyrrolidine-2,5-dione CH₂-CH₂ | 30 - 35 |

| Ethyl -CH₃ | 15 - 20 |

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. youtube.combas.bg

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu A crucial cross-peak would be observed between the methine (CH) and methyl (CH₃) protons of the ethyl group, confirming their adjacency.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). libretexts.orgcolumbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the singlet at ~2.7 ppm to the methylene carbons of the succinimide ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for piecing together the molecular fragments. sdsu.edulibretexts.org Key expected correlations for this compound would include:

A correlation from the ethyl methine (CH) proton to the ipso-carbon of the aniline ring.

Correlations from the ethyl methine (CH) proton to the carbonyl carbons of the succinimide ring, confirming the connection to the imide nitrogen.

Correlations from the ortho-protons of the aniline ring to the ipso-carbon and the meta-carbons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For derivatives of pyrrolidine-2,5-dione, these techniques are highly informative. researchgate.net

The IR spectrum is expected to show strong, characteristic absorption bands. The most prominent would be for the two imide carbonyl (C=O) groups, which typically appear as a pair of intense bands in the range of 1700-1780 cm⁻¹. bas.bg Other significant bands would include the N-H stretch of the secondary amine (around 3350-3450 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic portions, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Imide C=O | Symmetric Stretch | ~1770 | Strong |

| Imide C=O | Asymmetric Stretch | ~1700 | Strong |

| Secondary Amine N-H | Stretch | 3350 - 3450 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. The presence of two nitrogen atoms means the molecular ion (M⁺) peak for this compound would have an even nominal mass, consistent with the nitrogen rule. libretexts.org

The fragmentation is expected to be directed by the most stable resulting ions and neutral losses. Key fragmentation pathways would likely involve:

Alpha-Cleavage: Cleavage of the C-C bond alpha to the aniline nitrogen is a common pathway for amines. libretexts.org This could result in the loss of a methyl radical to form a stabilized iminium ion.

Cleavage at the Imide: The bond between the ethyl group and the succinimide nitrogen could cleave, leading to fragments corresponding to the anilinoethyl cation and the succinimide anion (or radical).

Aniline Fragmentation: The aniline moiety itself can fragment, notably through the loss of HCN, a characteristic fragmentation pattern for anilines. acs.orgnist.gov

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov While a crystal structure for the specific title compound is not reported, analysis of related succinimide derivatives shows common features. researchgate.netresearchgate.net

Stereochemical Considerations and Isomerism of this compound

The stereochemistry of a molecule is a critical aspect of its chemical identity and biological activity, dictating the three-dimensional arrangement of its atoms. For the compound This compound , an analysis of its structure reveals the presence of a chiral center, which gives rise to the possibility of stereoisomerism.

The chiral center in This compound is the carbon atom in the ethyl group that is bonded to the aniline nitrogen, the methyl group, the hydrogen atom, and the nitrogen of the pyrrolidine-2,5-dione ring. The presence of this single stereocenter means that the molecule is chiral and can exist as a pair of enantiomers.

Enantiomers are non-superimposable mirror images of each other. These two isomers will have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they will differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity. One enantiomer will be dextrorotatory (+), while the other will be levorotatory (-).

The two enantiomers of This compound can be designated using the (R/S) nomenclature system, which assigns priority to the substituents around the chiral center based on atomic number.

A comprehensive search of scientific literature did not yield specific studies detailing the synthesis, separation, or characterization of the individual stereoisomers of This compound . Research on related chiral N-substituted pyrrolidine-2,5-diones has demonstrated the importance of stereochemistry in their biological activity. nih.govnih.govnih.gov The synthesis of chiral pyrrolidines is a significant area of research, with various stereoselective methods being developed. mdpi.comnih.gov These methods often involve the use of chiral starting materials or catalysts to produce a single enantiomer or a diastereomerically enriched mixture. acs.orgrsc.org

In the absence of specific experimental data for This compound , the potential stereoisomers are presented theoretically in the table below.

Theoretical Stereoisomers of this compound

| Stereoisomer Configuration | Type of Isomer | Relationship |

| (R)-1-(1-Anilinoethyl)pyrrolidine-2,5-dione | Enantiomer | Mirror images |

| (S)-1-(1-Anilinoethyl)pyrrolidine-2,5-dione | Enantiomer | Mirror images |

The separation of such enantiomers, should a racemic mixture be synthesized, would typically require chiral chromatography or resolution via the formation of diastereomeric salts with a chiral resolving agent. The characterization of the absolute configuration of each enantiomer would necessitate techniques such as X-ray crystallography of a suitable crystal or comparison with a standard of known configuration. nih.gov

While the pyrrolidine (B122466) ring itself can adopt different conformations, this is a form of conformational isomerism and is generally not considered under the topic of stereoisomerism unless the conformations are stable and non-interconvertible at room temperature, which is not typically the case for simple pyrrolidine rings. beilstein-journals.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods would be essential in characterizing the properties of 1-(1-Anilinoethyl)pyrrolidine-2,5-dione.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties. Key parameters that would be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity.

Furthermore, DFT methods are employed to calculate the total electronic energy of the molecule, which can be used to determine its thermodynamic stability. Different functionals and basis sets would be tested to ensure the accuracy of the calculated properties.

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, could be used to provide a more rigorous description of the molecular properties of this compound. These methods, while computationally more demanding than DFT, can offer higher accuracy for certain properties. Calculations such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would yield precise information on electron correlation effects, which are important for a detailed understanding of the molecule's behavior. Molecular properties such as dipole moment, polarizability, and vibrational frequencies could be accurately determined using these methods.

Conformational Analysis and Stability Studies

The three-dimensional structure of this compound is not rigid, and it can exist in various conformations due to the rotation around its single bonds. A conformational analysis would be performed to identify the most stable geometries of the molecule. This typically involves a systematic search of the potential energy surface by varying the key dihedral angles. The energies of the different conformers would be calculated using quantum chemical methods to determine their relative stabilities. The results of such a study would reveal the preferred shape of the molecule in the gas phase or in solution, which is critical for understanding its biological activity and interactions with other molecules.

Reaction Pathway and Transition State Investigations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this would involve studying the pathways of its synthesis or its subsequent chemical transformations.

Mechanistic Probing of Chemical Transformations

Beyond its synthesis, the reactivity of this compound in various chemical transformations could be investigated. Computational methods would be used to explore different possible reaction mechanisms. By locating the transition states and calculating the activation energies for each potential pathway, the most likely mechanism can be identified. This level of mechanistic detail is often difficult to obtain through experimental means alone and provides a deeper understanding of the chemical behavior of the compound.

Molecular Modeling and Dynamics Simulations

Due to the lack of specific studies on this compound, this section cannot present detailed research findings or data tables as requested. The generation of scientifically accurate and specific content for this subsection is contingent on the future availability of dedicated molecular modeling and dynamics simulation research on this compound.

A hypothetical molecular dynamics simulation study of this compound would likely involve the following:

System Setup: The molecule would be parameterized using a suitable force field (e.g., AMBER, CHARMM, or GROMOS). It would then be placed in a simulation box, solvated with an appropriate solvent model (such as TIP3P water), and neutralized with counter-ions if necessary.

Simulation Protocol: The system would undergo energy minimization to remove any steric clashes, followed by a gradual heating phase to bring the system to the desired temperature (e.g., 300 K). Subsequently, a long-timescale molecular dynamics simulation would be performed under constant temperature and pressure (NPT ensemble) to sample the conformational space of the molecule.

Data Analysis: The resulting trajectory would be analyzed to extract various properties.

Table 1: Hypothetical Key Parameters for Molecular Dynamics Simulation of this compound

| Parameter | Hypothetical Value/Condition |

| Force Field | AMBER ff19SB |

| Solvent Model | TIP3P Water |

| Simulation Box | Cubic, 10 Å buffer |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Integration Time Step | 2 fs |

| Non-bonded Cutoff | 10 Å |

| Long-range Electrostatics | Particle Mesh Ewald (PME) |

Table 2: Hypothetical Data to be Extracted from Molecular Dynamics Simulations

| Property Analyzed | Hypothetical Insights to be Gained |

| Root Mean Square Deviation (RMSD) | Analysis of the RMSD of the backbone atoms would indicate the overall stability of the molecule's conformation throughout the simulation. A stable RMSD would suggest that the molecule has reached an equilibrium state. |

| Root Mean Square Fluctuation (RMSF) | RMSF analysis of individual atoms or functional groups would reveal the flexibility of different parts of the molecule. Higher fluctuations would be expected for the anilino and ethyl groups compared to the rigid pyrrolidine-2,5-dione ring. |

| Radius of Gyration (Rg) | The radius of gyration would provide information about the compactness of the molecule over time. Changes in Rg could indicate significant conformational transitions. |

| Dihedral Angle Analysis | Analysis of key dihedral angles, particularly those involving the rotation of the phenyl ring and the C-N bond connecting the anilinoethyl group to the succinimide (B58015) ring, would identify the most populated and energetically favorable conformations. |

| Hydrogen Bond Analysis | This analysis would quantify the formation and lifetime of intramolecular and intermolecular hydrogen bonds (with solvent molecules), which are crucial for understanding the molecule's solubility and interaction patterns. |

| Principal Component Analysis (PCA) | PCA of the trajectory would identify the dominant modes of motion and conformational changes, providing a simplified representation of the complex dynamics of the molecule. |

Without published research, the detailed findings that would populate these tables remain speculative. The scientific community would benefit from future computational investigations into this compound to fill this knowledge gap.

Synthesis and Reactivity of Advanced Derivatives of 1 1 Anilinoethyl Pyrrolidine 2,5 Dione

Expansion of the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione ring is not merely an inert anchor but an active participant in chemical transformations. Its C3 and C4 positions are key sites for introducing chemical diversity, and the ring itself can serve as a foundation for constructing more elaborate fused heterocyclic systems.

Modification of the Succinimide (B58015) Ring (e.g., Substitution at C3, C4)

The introduction of substituents at the C3 and C4 positions of the succinimide ring is a primary strategy for creating new derivatives. A prevalent method for achieving C3-substitution is through the Michael addition of nucleophiles to a corresponding N-substituted maleimide (B117702) precursor. ebi.ac.uk For instance, the reaction of an N-(1-anilinoethyl)maleimide with various ketones, catalyzed by a self-assembled three-component organocatalyst system, can yield a range of C3-alkyl and C3-aryl carbonyl derivatives. ebi.ac.uk

Another approach involves the direct functionalization of the succinimide ring. The reaction of N-aryl succinimides with aldehydes, such as p-hydroxy benzaldehyde (B42025), in the presence of acetic acid can lead to the formation of 3,4-bis-(benzylidene)-pyrrolidine-2,5-dione derivatives. ijapbc.com This transformation introduces exocyclic double bonds at both the C3 and C4 positions, which can serve as handles for further reactions. Furthermore, halogenation of the ring is achievable. The synthesis of 3-chloro-N-aryl pyrrolidine-2,5-diones can be accomplished by reacting maleic anhydride (B1165640) with an appropriate amine to form an intermediate acid, which is then cyclized and chlorinated using thionyl chloride under reflux. researchgate.net

| Position | Reagent/Method | Type of Modification | Resulting Structure | Citation |

| C3 | Michael addition of ketones to N-substituted maleimide | Alkyl/Aryl Carbonyl Substitution | 3-Acetonyl-1-(1-anilinoethyl)pyrrolidine-2,5-dione | ebi.ac.uk |

| C3, C4 | Condensation with aromatic aldehydes (e.g., p-hydroxy benzaldehyde) | Benzylidene Substitution | 3,4-Bis-(4-hydroxy-benzylidene)-1-(1-anilinoethyl)pyrrolidine-2,5-dione | ijapbc.com |

| C3 | Reaction with thionyl chloride from maleic anhydride precursor | Chlorination | 3-Chloro-1-(1-anilinoethyl)pyrrolidine-2,5-dione | researchgate.net |

Formation of Annulated Systems

The pyrrolidine-2,5-dione core is an excellent template for the synthesis of annulated, or fused-ring, systems. These polycyclic structures are of significant interest due to their structural complexity and potential for novel biological activities. researchgate.net

A key strategy involves the transformation of substituents introduced at the C3 and C4 positions. For example, the 3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dione derivatives can undergo further cyclization reactions. ijapbc.com Treatment with reagents like hydrazine (B178648) hydrate (B1144303) or hydroxylamine (B1172632) hydrochloride can lead to the formation of fused pyrazole (B372694) or isoxazole (B147169) rings, respectively, creating complex bis-heterocyclic systems. ijapbc.com This approach effectively uses the succinimide ring as a scaffold to build adjacent heterocyclic rings. Research into structurally complex small molecules has shown that such polycyclic annelated structures can enhance biological activity by optimizing interactions with biological targets. researchgate.net

Diversification at the N-Anilinoethyl Side Chain

The N-anilinoethyl side chain provides a secondary platform for extensive chemical modification, distinct from the core ring. Both the aniline (B41778) ring and the ethyl linker are amenable to derivatization, allowing for the introduction of various functionalities and the construction of larger, more complex molecular architectures.

Introduction of Additional Functional Groups

The aniline moiety of the side chain is a prime target for diversification. As an aromatic ring activated by the amino group, it readily undergoes electrophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. Standard synthetic protocols can be used to install halogens (e.g., -Cl, -Br), nitro groups (-NO2), or alkyl chains (via Friedel-Crafts alkylation) onto the phenyl ring. These modifications can significantly alter the electronic and steric properties of the entire molecule.

Furthermore, the nitrogen atom of the anilino group can be targeted. It can be acylated using acyl chlorides or anhydrides, or alkylated with alkyl halides, to introduce new substituents. google.com In a related synthetic pathway, 1-(2-aminoethyl)pyrrolidine-2,5-dione (B1524253), a similar scaffold, reacts with salicylaldehyde (B1680747) to form a Schiff base on the ethyl side chain, demonstrating the potential for condensation reactions on the side chain's terminal amine. researchgate.net

| Site of Modification | Reaction Type | Example Reagent | Functional Group Introduced | Citation |

| Aniline Ring | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Bromo (-Br) | |

| Aniline Ring | Nitration | HNO3/H2SO4 | Nitro (-NO2) | |

| Aniline Nitrogen | Acylation | Acetyl Chloride | Acetyl (-COCH3) | google.com |

| Ethyl Linker (analogy) | Schiff Base Formation | Salicylaldehyde | Imine (-N=CH-) | researchgate.net |

Formation of Complex Scaffolds

The functional groups introduced onto the N-anilinoethyl side chain can act as synthetic handles for building more elaborate and complex scaffolds. This multi-step synthetic approach allows for the creation of intricate molecular architectures where the initial pyrrolidine-2,5-dione structure is just one component of a larger system.

For example, synthetic strategies often involve building a complex side chain first, which is then attached to the heterocyclic core. In an analogous multi-step synthesis, anthranilic acid can be converted into a quinazolinone, which is subsequently reacted with succinic anhydride to yield a highly complex pyrrolidine-2,5-dione derivative. researchgate.net This illustrates how the amine portion of the side chain can be part of a pre-formed heterocyclic system before its incorporation. Such methods allow for the generation of pharmacologically relevant scaffolds by combining different heterocyclic motifs within a single molecule. wikipedia.org The development of such structurally complicated products from simpler starting materials is a key goal in medicinal and materials chemistry. beilstein-journals.org

Mechanistic Insights into Derivative Formation

Understanding the mechanisms behind these derivatization reactions is crucial for controlling reaction outcomes and designing new synthetic routes. The formation of the diverse derivatives of 1-(1-anilinoethyl)pyrrolidine-2,5-dione is governed by several fundamental reaction mechanisms.

The substitution at the C3 position of the succinimide ring often proceeds via a Michael addition mechanism. ebi.ac.uk In this process, a nucleophile, such as an enolate generated from a ketone, adds to the β-carbon of an α,β-unsaturated carbonyl system, in this case, an N-substituted maleimide. Organocatalysts are frequently used to facilitate this reaction, ensuring high yields and, in some cases, stereocontrol. researchgate.net

The formation of benzylidene derivatives at C3 and C4 is a result of an Aldol-type condensation reaction between the α-hydrogens of the succinimide ring and the carbonyl group of an aldehyde. ijapbc.com Subsequent cyclization reactions to form annulated systems, such as pyrazoles from hydrazine, occur through a condensation-addition-elimination sequence, where the hydrazine first forms a hydrazone intermediate that then attacks one of the imide carbonyls to close the new ring.

Modifications involving C-C bond formation can also occur through radical pathways. Modern synthetic methods, such as photoredox catalysis, can generate radical intermediates under mild conditions. For instance, a chiral N-heterocyclic carbene (NHC) catalyst can facilitate the formation of a homoenolate radical, which can then couple with an electron-deficient heterocycle in an enantioselective manner. nih.gov This type of mechanism involves single-electron transfer (SET) steps, where the Breslow intermediate, formed from the NHC and an enal, acts as a reductant for the heterocycle. nih.gov

Finally, amidoalkylation reactions, which proceed through reactive N-acyliminium ion intermediates, represent another powerful tool for modifying heterocyclic systems. ineosopen.org These electrophilic cations, generated in situ, can react with a variety of nucleophiles to form new C-C or C-heteroatom bonds, providing a versatile method for the functionalization of complex molecules. ineosopen.org

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic strategies for producing N-substituted succinimides, the class of compounds to which 1-(1-Anilinoethyl)pyrrolidine-2,5-dione belongs, often involve multi-step processes or the use of harsh reagents. A significant future direction lies in the development of more efficient, atom-economical, and environmentally benign synthetic routes.

One promising approach is the advancement of one-pot syntheses. For instance, a green chemistry approach for synthesizing 1-(4-substitutedphenyl)pyrrolidine-2,5-diones has been demonstrated using readily available and inexpensive reagents like zinc and acetic acid, which serves as both a reactant and a solvent. ijcps.org This method avoids the use of corrosive reagents like sulfuric acid, making it more environmentally friendly. ijcps.org Future work could focus on adapting such one-pot methods for the asymmetric synthesis of chiral compounds like this compound, potentially by employing chiral catalysts or auxiliaries.

Another sustainable strategy involves the use of transition-metal catalysis. A manganese pincer complex, for example, has been shown to catalyze the dehydrogenative coupling of diols and amines to form cyclic imides, with hydrogen gas as the only byproduct, highlighting its atom economy. organic-chemistry.org Exploring similar catalytic systems for the synthesis of this compound from readily available precursors could lead to highly efficient and sustainable processes. Furthermore, visible-light-promoted, metal- and oxidant-free methods are emerging for the synthesis of functionalized succinimides, offering an eco-friendly alternative that leverages radical cascade reactions. rsc.org

The table below summarizes some modern, sustainable approaches that could be investigated for the synthesis of this compound and its derivatives.

| Synthetic Strategy | Key Features | Potential Advantages for this compound |

| One-Pot "Green" Synthesis | Uses inexpensive, less hazardous reagents (e.g., Zinc, Acetic Acid). ijcps.org | Cost-effective, reduced waste, and simplified workup procedures. |

| Dehydrogenative Coupling | Catalyzed by transition metals (e.g., Manganese pincer complexes); produces H₂ as a byproduct. organic-chemistry.org | High atom economy and environmentally benign. |

| Visible Light-Promoted Synthesis | Metal- and oxidant-free; proceeds via radical cascades in eco-friendly solvents. rsc.org | Mild reaction conditions and high stereoselectivity. |

| Microwave-Assisted Synthesis | Utilizes Lewis acids (e.g., TaCl₅-silica gel) under solvent-free conditions. organic-chemistry.org | Rapid reaction times and enhanced yields. |

Advanced Mechanistic Studies using Modern Techniques

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing existing synthetic routes and designing new chemical transformations. While the general formation of succinimides from succinic anhydride (B1165640) and amines is well-known, the specific intermediates and transition states involved, particularly in catalytic and asymmetric syntheses, warrant deeper investigation.

Modern analytical techniques can provide unprecedented insight into these mechanisms. For instance, NMR-assisted kinetic studies and isotopic labeling experiments have been successfully employed to isolate and characterize aminal intermediates in the organocatalytic α-chlorination of aldehydes. nih.gov Similar approaches could be used to study the formation of the aminal-like structure within this compound, which is formed from the condensation of an aldehyde, an amine, and a succinimide (B58015) precursor. Understanding the stability and reactivity of such intermediates is key to controlling reaction outcomes.

Furthermore, computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and elucidate the energetics of intermediates and transition states. beilstein-journals.org Such theoretical studies have already been applied to understand the reaction between 3-pyrrolin-2-one derivatives and amines, revealing that the formation of the main product is under kinetic rather than thermodynamic control. beilstein-journals.org Applying these computational tools to the synthesis and reactions of this compound would provide a molecular-level understanding of its chemical behavior.

Advanced spectroscopic techniques, such as in-situ infrared (IR) spectroscopy and mass spectrometry, can also be used to monitor reaction progress in real-time, helping to identify transient species and build a comprehensive mechanistic picture.

Exploration of New Chemical Transformations (excluding biological applications)

The pyrrolidine-2,5-dione ring is a versatile scaffold that can be chemically modified at several positions to generate a diverse range of new compounds. Future research should focus on exploring novel, non-biological chemical transformations of this compound to expand its utility as a synthetic building block.

The reactivity of the succinimide ring itself offers several possibilities. For example, it can undergo condensation reactions with various electrophiles. Research has shown that 1-(3-chlorophenyl)-pyrrolidine-2,5-dione can be condensed with p-hydroxy benzaldehyde (B42025) to create more complex structures. ijapbc.com Similar transformations could be explored with this compound to introduce new functional groups.

The development of cascade reactions starting from pyrrolidine-2,5-dione derivatives is another promising area. For instance, palladium-catalyzed cascade transformations of functionalized alkynes have been used to synthesize fused heterocyclic systems. acs.org Investigating the potential of this compound to participate in such cascade reactions could lead to the efficient construction of novel polycyclic architectures.

Furthermore, the anilinoethyl side chain provides additional sites for chemical modification. The secondary amine could be a nucleophilic center for further functionalization, or the phenyl group could undergo various aromatic substitution reactions. The exploration of these transformations could yield a library of novel derivatives with unique chemical properties.

Computational Predictions for Novel Derivatives and Reactions

Computational chemistry offers a powerful toolkit for accelerating the discovery of new derivatives and reactions of this compound. Molecular modeling and quantum chemical calculations can be used to predict the properties and reactivity of hypothetical molecules before they are synthesized in the lab, saving significant time and resources.

Computational methods can also be used to explore the potential energy surfaces of new reactions involving this compound. By calculating the activation energies and reaction enthalpies of different possible pathways, researchers can identify promising new transformations that are likely to be experimentally feasible. For instance, DFT calculations have been used to explore the mechanistic aspects of the reaction between a 3-pyrrolin-2-one derivative and an amine, providing a detailed understanding of the reaction mechanism. beilstein-journals.org

The integration of computational predictions with experimental work represents a powerful paradigm for future research on this compound. This synergistic approach will undoubtedly lead to the discovery of novel derivatives and chemical reactions with a wide range of potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.